4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a hydrazinylidene group and a benzoate ester.
Preparation Methods
The synthesis of 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include heating under reflux to facilitate the esterification process. Industrial production methods may involve the use of acid chlorides or anhydrides to increase the efficiency of the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group. Common reagents used in these reactions include Grignard reagents, which can react with the ester carbonyl carbon to form tertiary alcohols. Major products formed from these reactions include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of perfumes and flavoring agents due to its ester group.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The hydrazinylidene group may interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds include other esters such as methyl benzoate and ethyl benzoate.
Properties
Molecular Formula |
C22H18N2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H18N2O3/c1-16-6-5-9-19(14-16)21(25)24-23-15-17-10-12-20(13-11-17)27-22(26)18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25)/b23-15+ |
InChI Key |
GFEGZJJXHDFHRR-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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